molecular formula C6H14NO2S+ B1219641 (3-Amino-3-carboxypropyl)dimethylsulphonium bromide CAS No. 2766-51-0

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide

Cat. No. B1219641
CAS RN: 2766-51-0
M. Wt: 164.25 g/mol
InChI Key: YDBYJHTYSHBBAU-UHFFFAOYSA-O
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Description

Synthesis Analysis

The synthesis of related compounds often involves complexation and cyclocondensation reactions. For example, complexation in the system of 3-carboxypropyltriphenylphosphonium bromide with molecular iodine in chloroform has been explored, leading to the establishment of coordination numbers and stability constants (Kazheva et al., 2003). Additionally, cyclocondensation of mono(triphenyl)phosphonium salt with N-alkoxycarbonyloxamates has been evaluated for the synthesis of novel amino acid derivatives (Czombos et al., 2000).

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in understanding the molecular structure of such compounds. For instance, the crystal and molecular structures of diethyl (1-benzyloxycarbonylamino-1-carboranyl-3,3,3-trifluoropropyl)phosphonate have been characterized, showing the formation of dimers in crystals due to intermolecular hydrogen bonds (Timofeev et al., 2013).

Chemical Reactions and Properties

Research on related sulphonium compounds indicates spontaneous resolution of enantiomers upon crystallization, as demonstrated in the study of R,S-(±)-dimethyl(1-methyl-2-oxo-2-phenylethyl)sulphonium bromide (Dossena et al., 1983). This property is significant for the synthesis and analysis of stereochemically complex compounds.

Scientific Research Applications

Inorganic Bromine in the Marine Boundary Layer

Inorganic bromine, a constituent of sea water, plays a significant role in the marine boundary layer's chemistry. Bromide, found in sea salt aerosol, undergoes chemical transformations that affect ozone processing and other marine air constituents. These transformations involve the reaction of sea-salt bromide to form reactive inorganic gases, leading to potential implications for climate through the modification of atmospheric chemistry. Understanding these processes is crucial for assessing the environmental impact of bromide compounds and their interaction with other elements in marine and atmospheric environments (Sander et al., 2003).

Ionic Liquid as a Catalyst for Utilization of Carbon Dioxide

Ionic liquids, including bromide-containing compounds, are explored as catalysts for converting carbon dioxide into valuable products like linear and cyclic carbonates. This research area is significant for developing sustainable chemical processes that utilize CO2, a greenhouse gas, to produce industrially important compounds. The catalytic systems based on ionic liquids demonstrate the versatility of bromide compounds in catalyzing chemical transformations, highlighting their potential applications in green chemistry and environmental sustainability (Chaugule et al., 2017).

Electrochemical Surface Finishing and Energy Storage Technology

Bromide-containing ionic liquids are used in electrochemical technologies for surface finishing and energy storage applications. The review of these technologies emphasizes the role of bromide compounds in facilitating electrochemical reactions and processes, which are critical for developing advanced materials and energy storage solutions. This area of research showcases the potential of bromide compounds in contributing to technological advancements and innovations in materials science and energy (Tsuda et al., 2017).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

(3-amino-3-carboxypropyl)-dimethylsulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRPHDXBTKMSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide

CAS RN

2766-51-0
Record name Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2766-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-3-carboxypropyl)dimethylsulphonium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-amino-3-carboxypropyl)dimethylsulphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide
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